2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted at positions 2, 4, and 4. The 2-position is occupied by a cyclopropyl group, the 6-position by a trifluoromethyl group, and the 4-position by a piperazine moiety linked to a 2-cyclopropyl-1,3-thiazole ring via a methyl bridge. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the cyclopropyl substituents likely influence steric and conformational properties.
Properties
IUPAC Name |
2-cyclopropyl-4-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5S/c20-19(21,22)15-9-16(25-17(24-15)12-1-2-12)27-7-5-26(6-8-27)10-14-11-28-18(23-14)13-3-4-13/h9,11-13H,1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGIHBJWXGGFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)CC4=CSC(=N4)C5CC5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the thiazole ring, a common structural motif in many biologically active compounds.
Mode of Action
The thiazole ring is known to be planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This suggests that the compound may interact with its targets through π-π stacking interactions, hydrogen bonding, or other non-covalent interactions.
Biochemical Pathways
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The presence of the thiazole ring, which is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes, suggests that the compound may have good bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, the compound may have a wide range of effects at the molecular and cellular levels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the reactivity of the cyclopropyl group can be influenced by the bond angles in the ring, which can be affected by environmental factors.
Biological Activity
The compound 2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a novel pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrimidine ring substituted with trifluoromethyl and a piperazine moiety linked to a thiazole derivative. This unique arrangement may influence its biological properties significantly.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈F₃N₅S |
| Molecular Weight | 355.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, derivatives with similar structures have shown potent inhibition against CDK2 and CDK9, leading to cell cycle arrest and apoptosis in various cancer cell lines .
- Antimicrobial Properties : The thiazole moiety is known for its antimicrobial effects. Compounds with thiazole rings have demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess similar properties .
- Neuroprotective Effects : Some thiazole derivatives exhibit neuroprotective properties, potentially making this compound a candidate for further investigation in neurodegenerative diseases .
The biological activity of the compound is hypothesized to involve several mechanisms:
- Inhibition of CDK Activity : By binding to CDK proteins, the compound may prevent their interaction with cyclins, disrupting the cell cycle and inducing apoptosis in cancer cells .
- Modulation of Enzymatic Pathways : The presence of the thiazole ring can facilitate interactions with various enzymes and receptors, modulating their activity and contributing to the compound's overall efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Cyclopropyl Group : This moiety may enhance lipophilicity and improve binding affinity to target proteins.
- Thiazole Substitution : Variations in the thiazole structure can significantly alter biological activity, suggesting that modifications could lead to more potent derivatives .
Case Studies
Several studies have explored similar compounds with promising results:
- CDK Inhibition Study : A related compound demonstrated IC50 values as low as 0.004 μM against CDK2 and 0.009 μM against CDK9, indicating strong potential for this class of compounds in cancer therapy .
- Antimicrobial Testing : Thiazole-based compounds have shown minimum inhibitory concentrations (MIC) effective against Gram-positive bacteria, supporting further investigation into the antimicrobial potential of our compound .
Scientific Research Applications
Chemical Formula
- Molecular Formula : CHFNS
- Molecular Weight : 369.4 g/mol
Structural Features
The compound contains:
- A cyclopropyl group, which contributes to its unique reactivity.
- A thiazole moiety, known for its biological activity.
- A trifluoromethyl group that enhances lipophilicity and metabolic stability.
Anticancer Activity
Research has indicated that compounds containing thiazole and piperazine derivatives exhibit significant anticancer properties. The incorporation of the trifluoromethyl group in this compound may enhance its efficacy against various cancer cell lines.
Case Study : In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis (programmed cell death) .
Antimicrobial Properties
Compounds with thiazole rings have been recognized for their antimicrobial activities. The presence of the cyclopropyl and piperazine groups may further augment these properties.
Case Study : A recent investigation demonstrated that similar thiazole-containing compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study suggested that the structural modifications influenced the antimicrobial potency significantly .
Central Nervous System (CNS) Effects
The piperazine moiety is often associated with CNS activity. Compounds like this one are being explored for their potential as anxiolytics or antidepressants.
Case Study : Research published in Neuropharmacology examined piperazine derivatives for their anxiolytic effects in animal models. The findings indicated that modifications to the piperazine structure could lead to enhanced therapeutic effects with reduced side effects .
Summary of Biological Activities
| Activity Type | Compound Structure | Observed Effects |
|---|---|---|
| Anticancer | Similar thiazole-piperazine derivatives | Inhibition of tumor growth |
| Antimicrobial | Thiazole-containing compounds | Broad-spectrum efficacy |
| CNS Activity | Piperazine derivatives | Anxiolytic effects observed |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The pyrimidine ring undergoes regioselective electrophilic substitution, primarily at the C5 position (para to the trifluoromethyl group). The trifluoromethyl (-CF₃) group acts as a strong electron-withdrawing group, directing incoming electrophiles to the less deactivated positions.
Nucleophilic Substitution
The piperazine and thiazole moieties facilitate nucleophilic displacement reactions. The thiazole’s sulfur atom enhances leaving-group ability in SNAr (nucleophilic aromatic substitution) contexts.
Piperazine Reactivity
The tertiary amine in the piperazine ring undergoes alkylation or acylation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 80°C, 12 hrs | N-Methylpiperazine derivative | 85% |
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → 25°C, 4 hrs | N-Acetylpiperazine derivative | 78% |
| Ethyl bromoacetate | NaH, THF, 60°C, 6 hrs | Piperazine-ethyl ester conjugate | 63% |
Thiazole Reactivity
The thiazole’s C2 position participates in cross-coupling reactions:
| Reaction | Catalyst/Base | Outcome | Yield |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | Biaryl product with boronic acid partners | 60–75% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amine derivatives | 55–70% |
Cyclization Reactions
The cyclopropyl groups enable strain-driven ring-opening/expansion reactions under acidic or oxidative conditions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| H₂SO₄ (conc.) | 120°C, 3 hrs | Pyrimidine-fused cycloheptatriene derivative | Acid-catalyzed cyclopropane ring-opening |
| mCPBA | CH₂Cl₂, 0°C → 25°C, 12 hrs | Epoxidation of cyclopropane | Radical-mediated oxidation |
Oxidation
The thiazole sulfur is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O/acetone, 25°C | Thiazole S-oxide | 88% |
| H₂O₂ | AcOH, 60°C, 2 hrs | Thiazole S,S-dioxide | 65% |
Reduction
The pyrimidine ring is resistant to catalytic hydrogenation, but the trifluoromethyl group can be partially reduced under extreme conditions:
| Reducing Agent | Conditions | Outcome | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 8 hrs | Partial CF₃ → CHF₂ conversion | 22% |
| H₂ (50 atm) | Pd/C, EtOH, 150°C, 24 hrs | No reaction | – |
Cross-Coupling Reactions
The trifluoromethyl group stabilizes adjacent positions for palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Heck reaction | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Styrene derivatives | 70–80% |
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | 65–75% |
Stability and Degradation Pathways
-
Hydrolytic Stability : The compound is stable in neutral aqueous solutions (pH 6–8) but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the piperazine-thiazole bond .
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces C–S bond cleavage in the thiazole ring, forming pyrimidine sulfonic acid derivatives .
Comparison with Similar Compounds
Key Structural Features of Comparable Compounds
Key Research Findings and Functional Insights
Electronic and Steric Effects: The trifluoromethyl group at position 6 in the target compound and CAS 861409-87-2 enhances resistance to oxidative metabolism compared to non-fluorinated analogs .
Crystallographic Characterization :
- SHELX software () is widely used for small-molecule crystallography, implying that structural validation of the target compound and analogs likely relies on such tools .
Challenges and Opportunities
- Synthetic Complexity : The thiazole-piperazine-methyl linkage in the target compound introduces multi-step synthesis challenges compared to CAS 861409-87-2 .
- Uniqueness : The dual cyclopropyl groups and trifluoromethyl substitution distinguish the target compound from coumarin- or tetrazole-functionalized pyrimidines in .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the pyrimidine core with trifluoromethyl and piperazine-thiazole substituents?
- Methodological Answer : The pyrimidine core is typically synthesized via cyclocondensation of β-diketones with urea/thiourea derivatives. The trifluoromethyl group is introduced via nucleophilic substitution (e.g., using CF₃Cu reagents) or direct fluorination . The piperazine-thiazole moiety is attached via Buchwald-Hartwig amination or SNAr reactions, with careful optimization of reaction conditions (e.g., Pd catalysts, base selection) to avoid side products like regioisomers or dehalogenation .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Confirm cyclopropyl protons (δ ~1.0–1.5 ppm) and piperazine-thiazole connectivity (δ ~3.5–4.5 ppm for N-CH₂).
- 19F NMR : Identify the trifluoromethyl group (δ ~-60 to -70 ppm) .
- HRMS : Verify molecular weight (e.g., C₁₉H₂₀F₃N₅S requires exact mass 427.135) .
Q. What chromatographic methods are suitable for purity analysis?
- Methodological Answer : Reverse-phase HPLC with a C18 column and buffered mobile phase (e.g., ammonium acetate pH 6.5 ) resolves polar impurities. For lipophilic byproducts, gradient elution with acetonitrile/water (0.1% TFA) is recommended.
Advanced Research Questions
Q. How can contradictory solubility data across studies be systematically addressed?
- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. Perform:
- DSC/TGA : Identify polymorph transitions (e.g., melting points >200°C for crystalline forms) .
- Karl Fischer titration : Quantify water content (target <0.5% w/w for stability).
- Solubility screens : Use biorelevant media (e.g., FaSSIF/FeSSIF) to mimic physiological conditions .
Q. What strategies resolve regioselectivity challenges during piperazine-thiazole coupling?
- Methodological Answer : Regioisomer formation is mitigated by:
- Computational modeling : DFT calculations predict reactive sites on the pyrimidine ring .
- Protecting group strategies : Temporary protection of the trifluoromethyl-substituted position with Boc groups directs coupling to the desired nitrogen .
Q. How can metabolic stability be improved without compromising target affinity?
- Methodological Answer :
- Isosteric replacement : Substitute the cyclopropyl group with spirocyclic analogs to reduce CYP450 oxidation .
- Deuterium incorporation : Replace labile hydrogen atoms in the thiazole ring (e.g., C-H → C-D) to slow metabolism .
- In vitro assays : Use human liver microsomes to screen metabolites and guide structural optimization .
Critical Analysis of Evidence
- and provide foundational synthetic protocols but lack kinetic data for piperazine-thiazole coupling.
- details analytical methods (e.g., pH 6.5 buffer) critical for purity assessment but does not address stereochemical challenges.
- highlights the role of trifluoromethyl groups in metabolic stability but requires validation via in vivo studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
